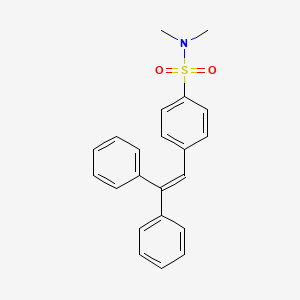
4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide is an organic compound with a complex structure characterized by the presence of a diphenylethenyl group attached to a dimethylbenzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide typically involves the reaction of 2,2-diphenylethene with n,n-dimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or other biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate or in drug delivery systems.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological or chemical outcomes. The exact pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(2,2-Diphenylethenyl)-n,n-dimethylbenzenesulfonamide include other diphenylethenyl derivatives and sulfonamide compounds. Examples include:
- 4-(2,2-Diphenylethenyl)-n,n-di(p-tolyl)aniline
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both diphenylethenyl and sulfonamide groups. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
13952-58-4 |
|---|---|
Fórmula molecular |
C22H21NO2S |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
4-(2,2-diphenylethenyl)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H21NO2S/c1-23(2)26(24,25)21-15-13-18(14-16-21)17-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17H,1-2H3 |
Clave InChI |
BTVYFLOUROBSHG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate](/img/structure/B14005432.png)
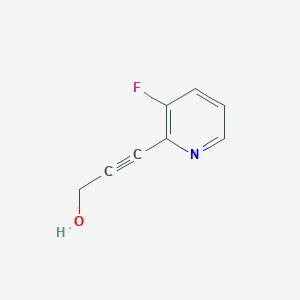
![N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide](/img/structure/B14005457.png)
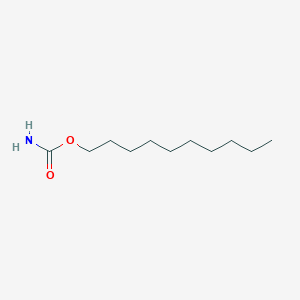

![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B14005463.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14005469.png)

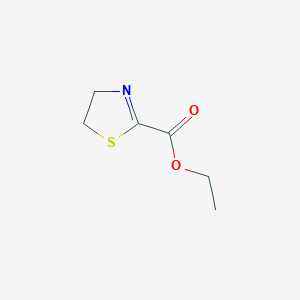

![[(1S,3R,5S)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14005480.png)
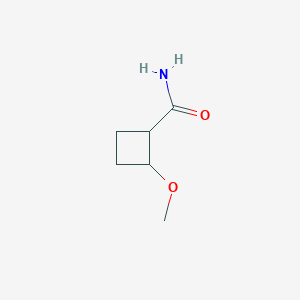
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14005500.png)
![N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide](/img/structure/B14005504.png)
